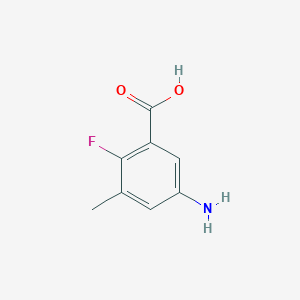
5-Amino-2-fluoro-3-methylbenzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group, a fluorine atom, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-fluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the preparation of methyl 5-amino-2-chloro-4-fluorobenzoate, which is then converted to the desired compound through further chemical reactions .
Industrial Production Methods
Industrial production of 5-amino-2-fluoro-3-methylbenzoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-amino-2-fluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.
科学研究应用
5-amino-2-fluoro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-amino-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to 5-amino-2-fluoro-3-methylbenzoic acid include:
Uniqueness
What sets 5-amino-2-fluoro-3-methylbenzoic acid apart from these similar compounds is the presence of both an amino group and a fluorine atom on the benzene ring, which imparts unique chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
生物活性
5-Amino-2-fluoro-3-methylbenzoic acid is an aromatic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by the presence of an amino group, a fluoro substituent, and a methyl group on a benzoic acid framework, exhibits notable biological activity that warrants detailed exploration.
Chemical Structure and Properties
The molecular formula of 5-amino-2-fluoro-3-methylbenzoic acid is C8H8FNO2 with a molecular weight of approximately 183.2 g/mol. The structural characteristics of this compound allow for various interactions with biological targets, which can modulate enzyme activity and receptor interactions. The amino group facilitates hydrogen bonding, enhancing the compound's affinity for biological macromolecules, while the fluoro substituent increases lipophilicity, potentially improving membrane permeability and bioavailability.
The mechanism of action for 5-amino-2-fluoro-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group enhances the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Biological Activities
Research indicates that 5-amino-2-fluoro-3-methylbenzoic acid exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Enzyme Modulation : The compound has shown potential in modulating enzyme activities, particularly those involved in metabolic pathways, which could have implications for treating metabolic disorders .
- Cellular Effects : In vitro studies have demonstrated that 5-amino-2-fluoro-3-methylbenzoic acid can influence cell signaling pathways, potentially affecting cell proliferation and apoptosis .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various benzoic acid derivatives, including 5-amino-2-fluoro-3-methylbenzoic acid. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Case Study 2: Enzyme Interaction
In a screening assay designed to evaluate the interaction of small molecules with specific enzymes, 5-amino-2-fluoro-3-methylbenzoic acid was found to inhibit enzyme activity in a concentration-dependent manner. This suggests its potential utility in drug development targeting specific enzymatic pathways involved in disease processes .
Comparative Analysis with Analog Compounds
The biological activity of 5-amino-2-fluoro-3-methylbenzoic acid can be compared with its analogs to understand the influence of structural variations on activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 5-amino-2-fluorobenzoate | Lacks methyl group on the benzene ring | Similar reactivity but different sterics |
| Methyl 5-amino-3-methylbenzoate | Lacks fluoro group | Different electronic properties |
| Methyl 5-amino-2-chloro-3-methylbenzoate | Contains chloro instead of fluoro | Varies in solubility and reactivity |
| 5-Amino-4-fluoro-2-methylbenzoic acid | Fluorine at position 4 instead of position 2 | Changes in biological activity |
This table illustrates how variations in substituents affect chemical behavior and biological activity. The unique combination of both fluoro and methyl groups in 5-amino-2-fluoro-3-methylbenzoic acid contributes to its distinct properties compared to its analogs.
属性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC 名称 |
5-amino-2-fluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI 键 |
HFUQLUNLHFMEEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1F)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















